molecular formula C7H9NO B1583644 Formaldehyde, polymer with benzenamine CAS No. 25214-70-4

Formaldehyde, polymer with benzenamine

Cat. No. B1583644
CAS RN: 25214-70-4
M. Wt: 123.15 g/mol
InChI Key: OUCPJZWNFRYRBI-UHFFFAOYSA-N
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Description

Formaldehyde, polymer with benzenamine, is an important chemical compound with a wide range of applications in chemical synthesis and scientific research. Formaldehyde is a colorless, flammable gas with a strong pungent odor. It is a naturally occurring organic compound that is found in the environment, as well as in many products used in everyday life. Formaldehyde is a versatile molecule that can be used to synthesize a variety of products and has been used in many scientific research applications.

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymerization and Structural Studies : Benzaldehyde formaldehyde azine, a derivative of formaldehyde, has been explored for polymerization. Studies have shown that it can form polymers with varying structures depending on the initiator used, which are decomposable below 300 °C (Hashidzume et al., 2000).

  • Formaldehyde in Polymer Crosslinking : Research on the synthesis of new polymers containing benzoxazine groups in the main chain, involving formaldehyde, has been conducted. These polymers exhibit certain thermal properties and a moderately broad polydispersity index (Chernykh et al., 2006).

Environmental Applications

  • Formaldehyde in Biomass Depolymerization : A study showed that using formaldehyde during biomass pretreatment improves the yield of lignin monomers, essential for biorefinery productivity and profitability (Shuai et al., 2016).

  • Carbon Dioxide Capture : An amine-functionalized, crosslinked porous polymer synthesized by linking 1,4-benzenediamine with p-formaldehyde has shown exceptional selectivity and capacity for CO2 capture, making it significant in environmental applications (Abdelnaby et al., 2018).

Textile Industry Applications

  • Wool Fabric Treatment : The use of formaldehyde condensation polymers of aromatic amines in the stabilization of improved wrinkle-recovery of annealed wool has been investigated, indicating their role in textile processing (Jones et al., 1973).

Biomedical Applications

  • Biomedical Imaging : Research on polymeric fluorescent probes has been conducted to detect formaldehyde in living systems, offering a safer and more effective alternative to small-molecule probes (Liu et al., 2018).

  • Controlled Drug Release : Urea-formaldehyde polymers have been used for the controlled release of bioactive molecules like diclofenac sodium, indicating potential in pharmaceutical applications (Kulkarni et al., 2000).

properties

IUPAC Name

aniline;formaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCPJZWNFRYRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25214-70-4, 67784-74-1
Record name Aniline-formaldehyde copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25214-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formaldehyde, polymer with benzenamine, maleated, cyclized
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS]
Record name Formaldehyde, polymer with benzenamine
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Product Name

Aniline;formaldehyde

CAS RN

25214-70-4
Record name Formaldehyde, polymer with benzenamine
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Record name Formaldehyde, oligomeric reaction products with aniline
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Synthesis routes and methods I

Procedure details

The instant emulsions are preferably used as binders for materials containing lignocellulose, as already mentioned. Emulsions which have proved to be particularly suitable for this purpose are those in which the isocyanate component (see German Offenlegungsschrift No. 2,711,958) is the phosgenation product of the undistilled bottom fractions. These may be obtained, for example, by the removal of 25 to 90% by weight, preferably 30 to 85% by weight of 2,2'-, 2,4'- and/or 4,4'-diaminodiphenylmethane from an aniline/formaldehyde condensate. The undistilled bottom fraction may also be obtained by the removal of 25 to 90% by weight, preferably 30 to 85% by weight of 2,2'-, 2,4'- and/or 4,4'diisocyanatodiphenylmethane from the crude phosgenation product of an aniline/formaldehyde condensate. In either case, the isocyanate component should contain 35 to 70% by weight, preferably 45 to 60% by weight of diisocyantodiphenylmethane. The 2,4'-diisocyanatodiphenylmethane content is from 1 to 8% by weight, preferably from 2 to 5% by weight and the content of 2,2'-diisocyanatodiphenylmethane is from 0 to 2% by weight. In either case, the isocyanate component has a viscosity at 25° C. of 50 to 600 mPas, preferably 200 to 500 mPas, and an isocyanate content from 28 to 32% by weight.
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Synthesis routes and methods II

Procedure details

When the process according to the invention is carried out without an aminal preliminary stage, introduction of the aqueous formaldehyde into the system is carried out after the solvent containing aniline has been mixed with the aqueous catalyst phase, which also contains aniline, and before the first reaction stage (5). In that case, the quantity of aqueous formaldehyde is generally calculated to provide a molar ratio of aniline/formaldehyde of from 1.5:1 to 25:1, the calculation of the molar aniline/formaldehyde ratio including both the aniline present in the solution of aniline in hydrophobic solvent which is introduced upstream of the first reactor (5) and the at least partially protonated aniline of the aqueous phase which is returned from the extractor (8) and is to be fed in at this point. High aniline/formaldehyde ratios within the broad ranges mentioned above are necessary for producing polyamines with a high diamine content. The aniline participating in the reactions is formally composed as follows:
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Synthesis routes and methods III

Procedure details

A further improved and thus preferred embodiment of the process according to the invention is achieved in that a partial quantity (D") of the organic phase (D) leaving extraction stage (3) is separated and extracted countercurrently in an upstream, preferably multistage, extraction stage (2) with at least a partial quantity, preferably with the entire stream of (C) and the partial stream (D") is calculated in such a manner that the polyamine contained in (D") is as far as possible transferred into the aqueous phase leaving the extraction unit (2), the said aqueous phase, optionally after the addition of water from stream (Y) and/or auxiliary amine and/or further aqueous phase from stream (C) is introduced into extraction stage (3) and the organic phase (R) arising in (2), which is substantially composed of hydrophobic solvent and optionally auxiliary amine, is also introduced into extraction stage (3) and, as a constituent of the organic phase (B), is used as a solvent for the starting polyamine (A). The auxiliary amine used is preferably aniline and the polyamine mixture of the diphenylmethane series used is preferably a polyamine mixture of the kind obtained during acid-catalyzed aniline/formaldehyde condensation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formaldehyde, polymer with benzenamine
Reactant of Route 2
Formaldehyde, polymer with benzenamine
Reactant of Route 3
Formaldehyde, polymer with benzenamine
Reactant of Route 4
Formaldehyde, polymer with benzenamine
Reactant of Route 5
Formaldehyde, polymer with benzenamine
Reactant of Route 6
Formaldehyde, polymer with benzenamine

Citations

For This Compound
9
Citations
J Horiuchi, T Makinoshima, T Sato… - Advances in …, 2019 - spiedigitallibrary.org
We had developed various Polyphenols and Xanthene derivatives such as NF7177C and NF0197 which showed high heat resistance. In this paper, we reported on new mareimide …
Number of citations: 3 www.spiedigitallibrary.org
T Žlebek, J Hodul, R Drochytka - IOP Conference Series …, 2019 - iopscience.iop.org
… Component B (hardener side) comprised: 4,4-methylenebis (cyclohexylamine) -phenyl-methanol, formaldehyde polymer with benzenamine, hydrogenated. The epoxy resin was chosen …
Number of citations: 1 iopscience.iop.org
ES Wilks - Progress in Polymer Science, 2000 - Elsevier
This article reviews the controversy between the two methods by which polymer names and structures are stored in databases and presented by authors in publications such as books, …
Number of citations: 7 www.sciencedirect.com
E Hardener, WL End - Skin, 2010 - werkenmetmerken.be
Acute toxicity Category 4 H302 Harmful if swallowed. Route of Exposure: Oral Skin corrosion Category 1A H314 Causes severe skin burns and eye damage. Skin sensitizer Category 1 …
Number of citations: 79 www.werkenmetmerken.be
JH Zhu, M Zhu, N Han, W Liu, F Xing - Materials, 2014 - mdpi.com
An investigation was performed by using carbon fiber-reinforced polymer (CFRP) as the anode material in the impressed current cathodic protection (ICCP) system of steel reinforced …
Number of citations: 48 www.mdpi.com
CH Liao - 2020 - uwspace.uwaterloo.ca
The Corporate average fuel economy (CAFE) standard set by the National Highway Traffic Safety Administration (NHTSA) has prompted automotive manufacturers to produce …
Number of citations: 0 uwspace.uwaterloo.ca
F STATEMENTS - elischolar.library.yale.edu
The accompanying financial statements of the Bank of Canada have been prepared by management in accordance with Canadian generally accepted accounting principles and …
Number of citations: 0 elischolar.library.yale.edu
ARB Kalttrocknend-Härter - baustoffshop.de
Es sind keine zusätzlichen Inhaltsstoffe vorhanden, die nach dem aktuellen Wissenstand des Lieferanten in den zutreffenden Konzentrationen als gesundheits-oder umweltschädlich …
Number of citations: 4 www.baustoffshop.de
K FP272, J Geier, A Krautheim, A Schnuch - dguv.de
Substitution of sensitizing substances is a possible way to prevent occupational allergic contact dermatitis. For this purpose, recognizing the responsible allergens is a necessary …
Number of citations: 3 www.dguv.de

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